

physicochemical properties of Methyl [4-(chlorosulfonyl)phenyl]carbamate

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Compound of Interest

Compound Name: Methyl [4-(chlorosulfonyl)phenyl]carbamate

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical processes. This compound, with the CAS number 21926-53-4, is a significant intermediate in the synthesis of various pharmaceutical and agrochemical agents due to its reactive chlorosulfonyl and carbamate functional groups.^[1]

Chemical Identity and Physicochemical Properties

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a synthetic organic compound characterized by a chlorosulfonyl group and a carbamate functionality attached to a phenyl ring.^[1] This unique structure imparts a high degree of reactivity, making it a versatile building block in organic synthesis.

General Properties

The fundamental physicochemical properties of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** are summarized in the table below.

Property	Value	Source
IUPAC Name	methyl N-(4-chlorosulfonylphenyl)carbamate	[1]
CAS Number	21926-53-4	[1]
Molecular Formula	C ₈ H ₈ ClNO ₄ S	[1]
Molecular Weight	249.67 g/mol	[1]
Appearance	Solid	[1]
Canonical SMILES	<chem>COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl</chem>	[1]
InChI Key	PXQWDWGLZDPBET-UHFFFAOYSA-N	[1]
Monoisotopic Mass	248.98625 Da	[2]

Predicted Properties

Advanced computational tools have been used to predict various properties of the molecule, which are useful in analytical and modeling studies.

Property	Predicted Value	Source
XlogP	2.0	[2]
Collision Cross Section ([M+H])	147.2 Å ²	[2]
Collision Cross Section ([M+Na])	156.4 Å ²	[2]
Collision Cross Section ([M-H])	151.7 Å ²	[2]

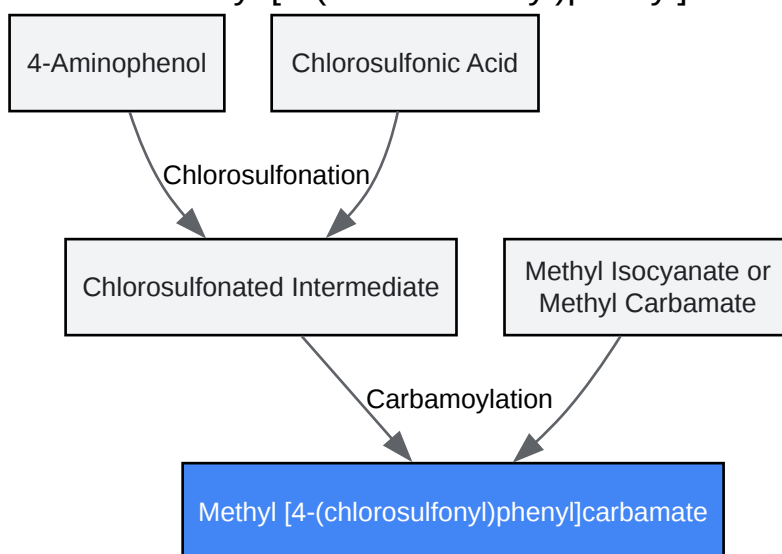
Synthesis and Purification

The synthesis of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** is a multi-step process that requires precise control of reaction conditions to achieve high yields and purity.

Synthetic Pathway

The primary synthetic route involves the chlorosulfonation of a substituted aniline followed by carbamoylation.

Synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate



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A simplified diagram of the synthesis pathway.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis is as follows:

- **Starting Material Preparation:** The synthesis typically begins with 4-aminophenol or a similar derivative.^[1]
- **Chlorosulfonation:** The starting material is treated with chlorosulfonic acid. This step introduces the reactive chlorosulfonyl group onto the phenyl ring.^[1] The reaction is highly exothermic and requires careful temperature control.

- Carbamoylation: The resulting chlorosulfonated intermediate is then reacted with methyl isocyanate or methyl carbamate to form the final product, **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.^[1] This step forms the carbamate linkage.
- Workup and Isolation: The reaction mixture is typically quenched with ice water, and the solid product is collected by filtration.

Experimental Protocol: Purification

Due to the reactive nature of the chlorosulfonyl group, purification requires specific techniques to prevent hydrolysis.^[1]

- Recrystallization: This is a common method for purifying the crude product.^[1] A mixed solvent system is often employed to achieve optimal selectivity and yield.
- Solvent Selection: The choice of solvent is critical and can significantly impact reaction efficiency and product purity. Dichloromethane has been shown to provide high yield and purity.^[1]

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR provide detailed structural information.^[1]

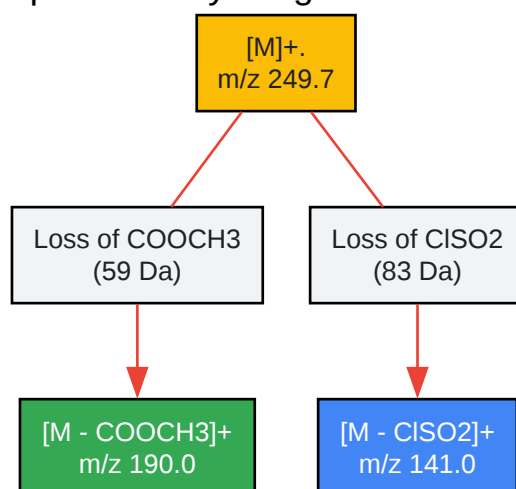
- ^1H NMR: In a deuterated chloroform (CDCl_3) solvent, the aromatic protons typically appear as a multiplet in the range of δ 7.3-7.9 ppm. This downfield shift is due to the electron-withdrawing effects of the chlorosulfonyl and carbamate groups.^[1]
- ^{13}C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carbamate, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule.

- **Molecular Ion Peak:** The molecular ion peak appears at an m/z of approximately 249.7 for the ^{35}Cl isotope. A characteristic $M+2$ peak at m/z 251.7, with about one-third the intensity, confirms the presence of a single chlorine atom.^[1]
- **Fragmentation Pattern:** Common fragmentation pathways include the loss of the methoxycarbonyl group (COOCH_3 , 59 Da) resulting in a fragment at m/z 190.0, and the loss of the chlorosulfonyl group (ClSO_2 , 83 Da) leading to a fragment at m/z 141.0.^[1]

Mass Spectrometry Fragmentation Pathway



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Key fragmentation pathways in mass spectrometry.

Chemical Reactivity and Applications

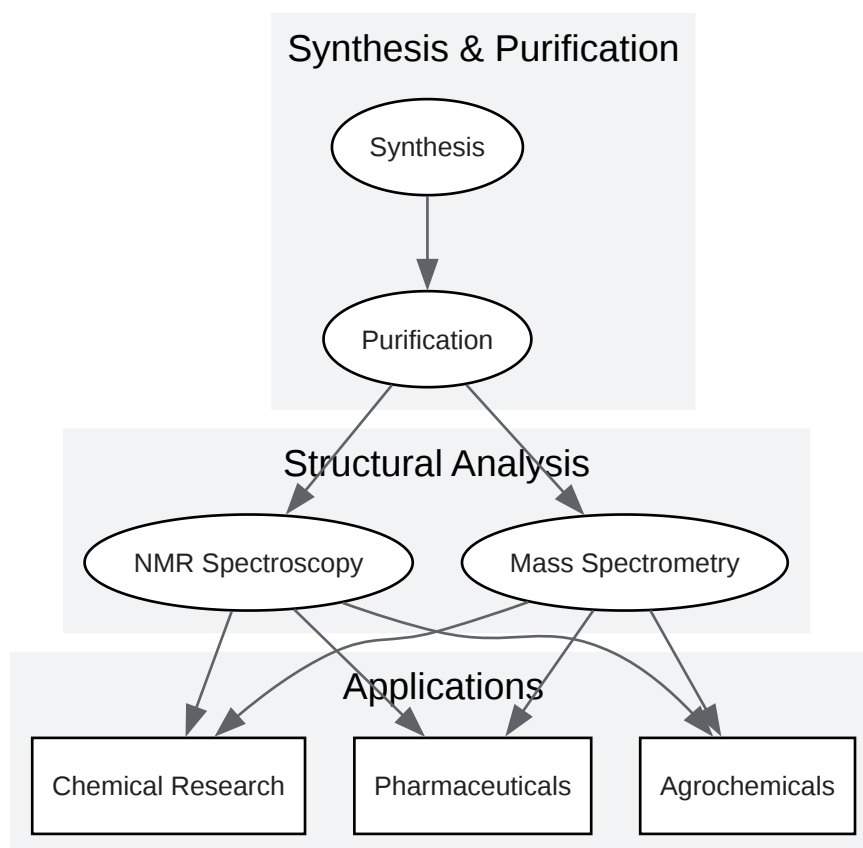
The presence of the highly reactive chlorosulfonyl group allows for a variety of chemical transformations.

- **Nucleophilic Substitution:** The chlorosulfonyl group is susceptible to nucleophilic attack, readily forming sulfonamide derivatives.^[1]
- **Hydrolysis:** The compound can undergo hydrolysis in the presence of water, yielding methyl carbamate and chlorosulfonic acid.^[1]

These reactive properties make **Methyl [4-(chlorosulfonyl)phenyl]carbamate** a valuable intermediate in several fields:

- **Pharmaceuticals:** It serves as a building block in the synthesis of various pharmaceutical agents.^[1]
- **Agrochemicals:** The compound is explored for its potential use as a herbicide or pesticide.^[1]
- **Chemical Research:** It is utilized in laboratory settings to study the reaction mechanisms of carbamates and sulfonamides.^[1]

Workflow for Compound Analysis and Application



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Logical workflow from synthesis to application.

Safety and Handling

Due to the reactive nature of the chlorosulfonyl group, **Methyl [4-(chlorosulfonyl)phenyl]carbamate** should be handled with care. It is classified as a substance that can cause severe skin burns and eye damage.[3]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
- Handling: Use only with adequate ventilation and avoid breathing fumes. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly-closed container in a cool, dry place away from sources of ignition. [3][4]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][5]

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References

- 1. Buy Methyl [4-(chlorosulfonyl)phenyl]carbamate | 21926-53-4 [smolecule.com]
- 2. PubChemLite - Methyl n-[4-(chlorosulfonyl)phenyl]carbamate (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
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